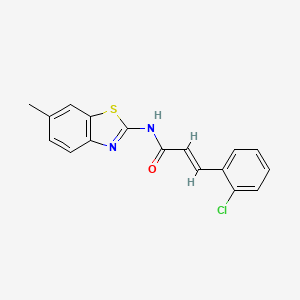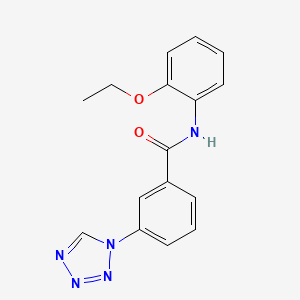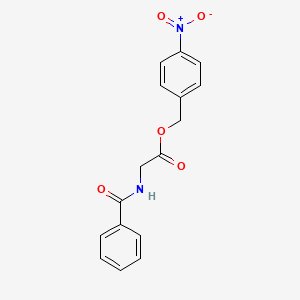![molecular formula C23H22N2O B5734670 2-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole](/img/structure/B5734670.png)
2-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a methoxyphenyl group and a phenylethyl group attached to the benzodiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzyl chloride with 2-phenylethylamine to form an intermediate, which is then cyclized to form the benzodiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the cyclization process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the benzodiazole ring can produce a dihydrobenzodiazole.
Wissenschaftliche Forschungsanwendungen
2-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is being conducted on its potential use as a pharmaceutical agent due to its unique chemical properties.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-chlorophenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole
- 2-[(4-methylphenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole
Uniqueness
2-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-26-20-13-11-19(12-14-20)17-23-24-21-9-5-6-10-22(21)25(23)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLDOIPKICISHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5734590.png)
![N-(2-furylmethyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5734592.png)



![N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline](/img/structure/B5734628.png)
![methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate](/img/structure/B5734636.png)



![2-[(2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5734674.png)
![N-[2-(4-sulfamoylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5734681.png)

![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE](/img/structure/B5734707.png)
